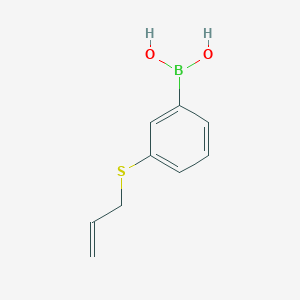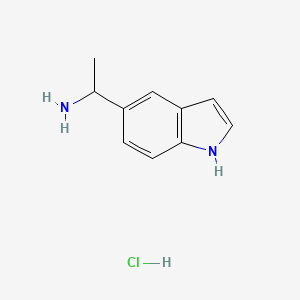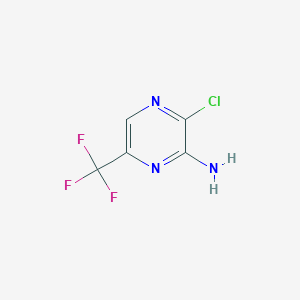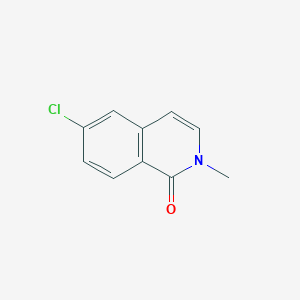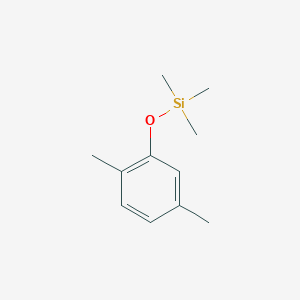
8-(Azetidin-3-yloxy)quinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-(Azetidin-3-yloxy)quinoline is a chemical compound characterized by the presence of a quinoline ring substituted with an azetidin-3-yloxy group at the 8th position
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 8-(Azetidin-3-yloxy)quinoline typically involves the reaction of quinoline derivatives with azetidine derivatives. One common method includes the nucleophilic substitution reaction where the hydroxyl group of quinoline is replaced by the azetidin-3-yloxy group under basic conditions.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.
Análisis De Reacciones Químicas
Types of Reactions: 8-(Azetidin-3-yloxy)quinoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the quinoline ring to its dihydroquinoline form.
Substitution: The azetidin-3-yloxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions often require bases like sodium hydride or potassium carbonate.
Major Products:
Oxidation: Quinoline N-oxides.
Reduction: Dihydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the substituent introduced.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as an inhibitor of specific enzymes or receptors.
Mecanismo De Acción
The mechanism of action of 8-(Azetidin-3-yloxy)quinoline is not fully understood, but it is believed to interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The quinoline ring is known to intercalate with DNA, potentially disrupting DNA replication and transcription processes. Additionally, the azetidin-3-yloxy group may enhance the compound’s binding affinity to its targets.
Comparación Con Compuestos Similares
Quinoline: The parent compound, known for its wide range of biological activities.
8-Hydroxyquinoline: Similar structure but with a hydroxyl group instead of the azetidin-3-yloxy group.
Azetidine: The azetidine ring itself, which is a common structural motif in various bioactive compounds.
Uniqueness: 8-(Azetidin-3-yloxy)quinoline is unique due to the combination of the quinoline ring and the azetidin-3-yloxy group, which may confer distinct chemical and biological properties not observed in its individual components.
Propiedades
Fórmula molecular |
C12H12N2O |
|---|---|
Peso molecular |
200.24 g/mol |
Nombre IUPAC |
8-(azetidin-3-yloxy)quinoline |
InChI |
InChI=1S/C12H12N2O/c1-3-9-4-2-6-14-12(9)11(5-1)15-10-7-13-8-10/h1-6,10,13H,7-8H2 |
Clave InChI |
MRLONZGAOYTKAZ-UHFFFAOYSA-N |
SMILES canónico |
C1C(CN1)OC2=CC=CC3=C2N=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2,3-Dimethyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-6-carboxylic acid](/img/structure/B11901880.png)
![2-Methyl-1H-naphtho[1,2-d]imidazol-5-ol](/img/structure/B11901883.png)


![(1,4-Dioxaspiro[4.5]decan-2-yl)acetic acid](/img/structure/B11901900.png)
![2-methyl-1H-imidazo[4,5-f]quinolin-9(6H)-one](/img/structure/B11901904.png)
![(1R,2R,4R)-1-((dimethylamino)methyl)-7,7-dimethylbicyclo[2.2.1]heptan-2-ol](/img/structure/B11901917.png)
![6,7-Dimethyl-1H-naphtho[2,3-d]imidazole](/img/structure/B11901919.png)
